
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MitoTam, and it is a mitochondria-targeting fluorescent probe that has been used for imaging mitochondria in living cells.
Mecanismo De Acción
MitoTam targets the mitochondria by selectively accumulating in the mitochondrial matrix. It has been shown to accumulate in the mitochondria through a combination of electrostatic interactions and hydrophobic interactions. Once inside the mitochondria, MitoTam emits a fluorescent signal that can be detected using fluorescence microscopy. The fluorescent signal emitted by MitoTam is dependent on the mitochondrial membrane potential, which allows for the detection of changes in mitochondrial membrane potential.
Efectos Bioquímicos Y Fisiológicos
MitoTam has been shown to have minimal toxicity in living cells, making it an ideal tool for studying mitochondrial function. It has been shown to selectively accumulate in the mitochondria without affecting other cellular organelles. MitoTam has also been shown to be stable in living cells, allowing for long-term imaging studies. Additionally, MitoTam has been shown to be compatible with other fluorescent probes, allowing for multiplex imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MitoTam in lab experiments include its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, its stability in living cells, and its compatibility with other fluorescent probes. However, the limitations of using MitoTam include its cost and the need for specialized equipment for fluorescence microscopy.
Direcciones Futuras
There are several future directions for the use of MitoTam in scientific research. One direction is the development of new derivatives of MitoTam with improved properties, such as increased brightness or improved selectivity for specific mitochondrial sub-compartments. Another direction is the application of MitoTam in the development of new drugs that target mitochondria. Finally, MitoTam could be used in the development of new diagnostic tools for diseases that affect mitochondrial function.
Conclusion:
In conclusion, MitoTam is a mitochondria-targeting fluorescent probe that has been widely used in scientific research for imaging mitochondria in living cells and studying mitochondrial function. Its high selectivity and sensitivity for detecting changes in mitochondrial membrane potential, stability in living cells, and compatibility with other fluorescent probes make it an ideal tool for studying mitochondrial function. The future directions for the use of MitoTam in scientific research include the development of new derivatives with improved properties, the application in the development of new drugs that target mitochondria, and the development of new diagnostic tools for diseases that affect mitochondrial function.
Métodos De Síntesis
The synthesis of MitoTam involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 11H-benzo[b]fluoren-5-ylmethylamine in the presence of triethylamine. The resulting product is then treated with methanesulfonic acid to obtain the final product, MitoTam. This synthesis method has been optimized to yield a high purity and yield of MitoTam.
Aplicaciones Científicas De Investigación
MitoTam has been widely used as a mitochondria-targeting fluorescent probe in scientific research. It has been used for imaging mitochondria in living cells and studying mitochondrial dynamics, mitochondrial membrane potential, and mitochondrial morphology. MitoTam has also been used for monitoring mitochondrial dysfunction in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, MitoTam has been used for screening potential drugs that target mitochondria.
Propiedades
Número CAS |
104500-13-2 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Fórmula molecular |
C23H27NO5S |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-(11H-benzo[b]fluoren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C22H23NO2.CH4O3S/c1-22(13-24,14-25)23-12-20-18-8-4-2-6-15(18)10-17-11-16-7-3-5-9-19(16)21(17)20;1-5(2,3)4/h2-10,23-25H,11-14H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
MDVQTMDPTGPRRL-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
SMILES canónico |
CC(CO)(CO)NCC1=C2C(=CC3=CC=CC=C31)CC4=CC=CC=C42.CS(=O)(=O)O |
Otros números CAS |
104500-13-2 |
Sinónimos |
1,3-Propanediol, 2-((11H-benzo(b)fluoren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



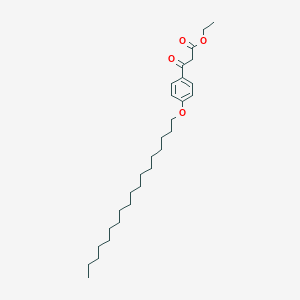
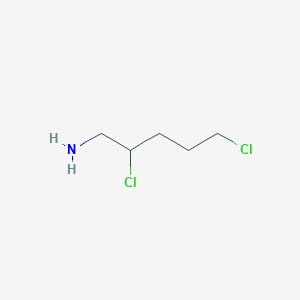
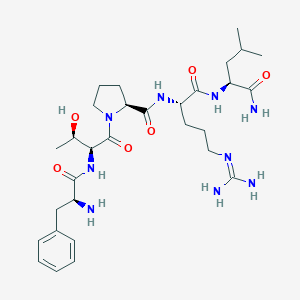
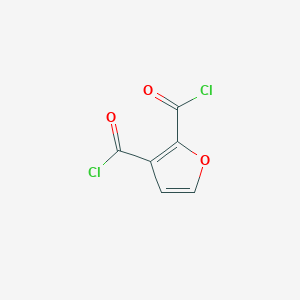
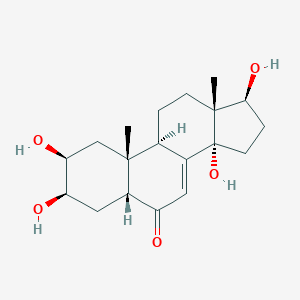
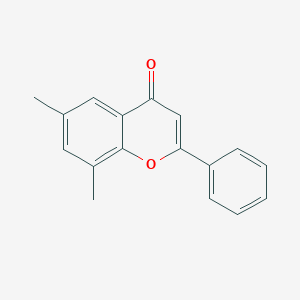
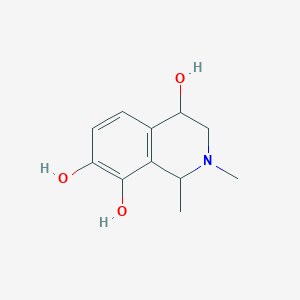
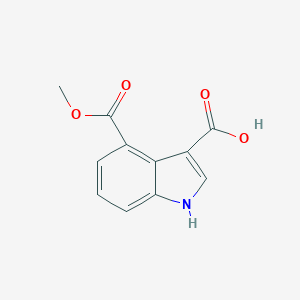
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
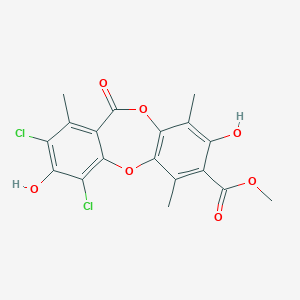
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

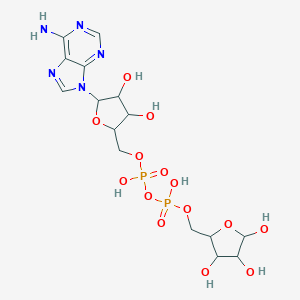
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)